molecular formula C21H23ClN4O3S B12177373 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide

Cat. No.: B12177373
M. Wt: 447.0 g/mol
InChI Key: PYFITGMERRYJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide is a complex organic compound that features a unique combination of functional groups, including a chlorinated benzamide, a dioxido-thiazinan ring, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the chlorination of a benzamide precursor to introduce the chloro substituent at the 4-position.

    Introduction of the Thiazinan Ring: The next step involves the formation of the 1,2-thiazinan ring, which is achieved through a cyclization reaction with appropriate sulfur-containing reagents under controlled conditions.

    Attachment of the Benzimidazole Moiety: The final step involves the coupling of the benzimidazole moiety to the benzamide core via an ethyl linker. This is typically achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazinan ring can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The nitro group in the benzimidazole moiety can be reduced to an amine.

    Substitution: The chloro substituent can be replaced with other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring may yield sulfoxides or sulfones, while reduction of the nitro group in the benzimidazole moiety will yield the corresponding amine.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to certain enzymes and receptors, potentially inhibiting their activity. The thiazinan ring may also play a role in modulating the compound’s overall biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid: This compound shares the thiazinan ring and chloro substituent but lacks the benzimidazole moiety.

    N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide: This compound contains the benzimidazole moiety and benzamide core but lacks the thiazinan ring.

Uniqueness

The uniqueness of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the thiazinan ring and benzimidazole moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Biological Activity

The compound 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]benzamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a chloro group, thiazinan moiety, and benzimidazole derivative, suggest a range of biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H14ClN5O3SC_{13}H_{14}ClN_{5}O_{3}S, with a molecular weight of approximately 355.80 g/mol. The compound's structure can be represented as follows:

4 chloro 3 1 1 dioxido 1 2 thiazinan 2 yl N 2 2 methyl 1H benzimidazol 1 yl ethyl benzamide\text{4 chloro 3 1 1 dioxido 1 2 thiazinan 2 yl N 2 2 methyl 1H benzimidazol 1 yl ethyl benzamide}

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the thiazinan ring and subsequent modifications to introduce the benzimidazole moiety. Various synthetic pathways have been explored to optimize yield and purity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related triazole derivatives possess potent antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) cells .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Cell Cycle Arrest : Many compounds induce G2/M phase arrest in the cell cycle.
  • Apoptosis Induction : They promote programmed cell death through intrinsic pathways.

Antimicrobial Properties

The presence of the thiazolidine and benzimidazole structures in this compound suggests potential antimicrobial activity. Compounds containing similar structural motifs have been reported to exhibit antifungal and antibacterial properties .

Case Studies

StudyFindings
Anticancer Evaluation Compound demonstrated significant inhibition of cell growth in MCF-7 cells with an IC50 value of 15 µM.
Antimicrobial Testing Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 10 to 30 µg/mL.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by variations in its structure. Key aspects include:

  • Chloro Substitution : Enhances lipophilicity and cellular uptake.
  • Thiazinan Ring : Contributes to stability and reactivity.

Properties

Molecular Formula

C21H23ClN4O3S

Molecular Weight

447.0 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[2-(2-methylbenzimidazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C21H23ClN4O3S/c1-15-24-18-6-2-3-7-19(18)25(15)12-10-23-21(27)16-8-9-17(22)20(14-16)26-11-4-5-13-30(26,28)29/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,23,27)

InChI Key

PYFITGMERRYJDK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(=O)C3=CC(=C(C=C3)Cl)N4CCCCS4(=O)=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.